多粘菌素 B

描述

Synthesis Analysis

Colistin B, along with Colistin A, is synthesized by Bacillus colistinus. The biosynthesis involves the formation of specific fatty acids, such as 6-methyloctanoic and isooctanoic acids, which are crucial for the peptide's structure. These fatty acids are synthesized from branched-chain amino acids, highlighting a complex biosynthetic pathway that integrates amino acid and lipid biosynthesis mechanisms (Ito, Aida, & Uemura, 1969).

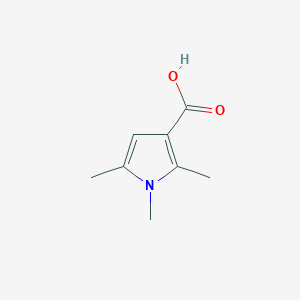

Molecular Structure Analysis

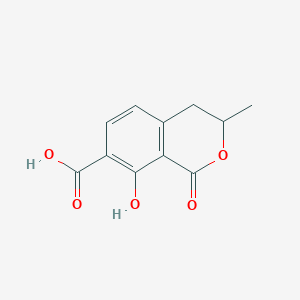

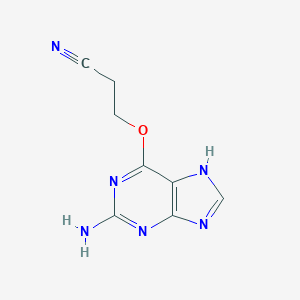

Colistin B is a cyclic lipopeptide with a distinctive molecular structure that includes a peptide cycle and a fatty acid chain. The structure is characterized by the presence of 6-methyloctanoic or isooctanoic acid linked to the peptide component, which consists of multiple amino acid residues, including ƒ¿, ƒÁ-diaminobutyric acid, L-threonine, L-leucine, and D-leucine. This complex structure contributes to its interaction with bacterial membranes (Ito, Aida, & Uemura, 1969).

Chemical Reactions and Properties

Colistin B's activity is primarily attributed to its ability to interact with the lipid A component of the bacterial outer membrane, leading to membrane disruption. This interaction is facilitated by the amphipathic nature of Colistin B, allowing it to insert into and destabilize the bacterial lipid bilayer. The mechanism involves displacement of divalent cations from the membrane, disrupting the membrane's integrity and leading to bacterial cell death (Li, Beuerman, & Verma, 2020).

Physical Properties Analysis

The physical properties of Colistin B, such as solubility, are influenced by its amphipathic nature. It tends to form micelles in aqueous solutions above certain concentrations, which is significant for its solubilization and interaction with bacterial membranes. The micelle formation also impacts the stability and bioavailability of Colistin B in biological environments (Wallace et al., 2010).

Chemical Properties Analysis

The chemical behavior of Colistin B is crucial for its antibacterial action. It can undergo interactions with other molecules, including drugs, which may enhance its therapeutic efficacy or lead to potential drug-drug interactions. Understanding these chemical properties is essential for optimizing its use and developing strategies to mitigate resistance development in target bacteria (Rhouma et al., 2016).

科学研究应用

多重耐药菌的治疗: 多粘菌素 B 通过破坏革兰氏阴性菌的外膜,对治疗多重耐药菌有效。然而,某些带有 mcr-1 基因的细菌由于膜稳定性增强而对它的作用产生了耐药性(Li, Beuerman, & Verma, 2020)。

药代动力学和药效学: 对多粘菌素 B 及多粘菌素 B 的药代动力学和药效学的理解的进步,提出了针对具有挑战性的革兰氏阴性“超级细菌”优化其临床使用的策略(Tran 等人,2016 年)。

兽医学应用: 多粘菌素 B 已广泛用于兽医学,主要用于预防和治疗动物的肠杆菌科感染。它在猪药中的使用尤其需要小心管理,以防止加剧多粘菌素耐药性(Rhouma, Beaudry, Thériault, & Letellier, 2016)。

副作用和毒性: 虽然多粘菌素 B 产生很高的临床治愈率,但它具有潜在的肾毒性。然而,在治疗过程中神经毒性似乎不是一个主要问题。对于肾功能受损的患者,应仔细监测其使用情况(Spapen, Jacobs, van Gorp, Troubleyn, & Honore, 2011)。

耐药机制: 多粘菌素耐药性的上升与多种机制有关,包括遗传突变,例如肺炎克雷伯菌中的 mgrB 基因以及质粒介导的耐药基因(如 mcr-1)的出现。了解这些机制对于制定有效的治疗策略至关重要(Pragasam 等人,2017 年)。

定量和监测: 可靠且灵敏的方法,例如 LC-MS/MS,用于定量血浆和尿液中的多粘菌素 B,对于监测患者中的水平至关重要,从而能够优化给药剂量并最大程度地降低毒性(Bihan 等人,2016 年)。

安全和危害

属性

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWPHSUTGNZST-SSWRVQTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colistin b | |

CAS RN |

7239-48-7 | |

| Record name | Colistin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLISTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)